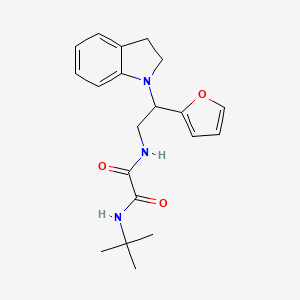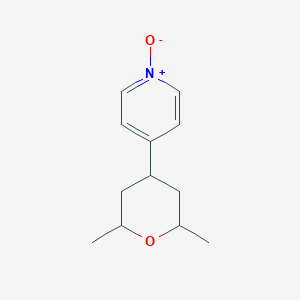![molecular formula C7H4ClF3N4O B2669427 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 561009-04-9](/img/structure/B2669427.png)
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that features a triazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the formation of the triazolopyrimidine core followed by the introduction of the chloromethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring. Subsequent chloromethylation and trifluoromethylation steps are carried out using reagents such as chloromethyl methyl ether and trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production .
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms in the triazolopyrimidine ring.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted triazolopyrimidines, while oxidation reactions can lead to the formation of N-oxides .
科学研究应用
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool
作用机制
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to irreversible inhibition or activation of biological pathways .
相似化合物的比较
Similar Compounds
- 5-(Bromomethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
- 5-(Chloromethyl)-2-(difluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
- 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-6(4H)-one
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing groups enhances the compound’s reactivity and potential for forming stable interactions with biological targets .
属性
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4O/c8-2-3-1-4(16)15-6(12-3)13-5(14-15)7(9,10)11/h1H,2H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJXEWJIYFVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)C(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561009-04-9 |
Source


|
| Record name | 5-(chloromethyl)-2-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2669344.png)
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B2669346.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one](/img/structure/B2669350.png)
![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)

![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2669363.png)

